molecular formula C9H11BrN2O5 B8817429 bromodeoxyuridine (brdu)

bromodeoxyuridine (brdu)

Cat. No.: B8817429
M. Wt: 307.10 g/mol
InChI Key: WOVKYSAHUYNSMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Bromodeoxyuridine can be synthesized through the bromination of deoxyuridine. The reaction typically involves the use of bromine or a bromine-containing compound as the brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the deoxyuridine molecule .

Industrial Production Methods: Industrial production of bromodeoxyuridine involves large-scale bromination processes, where deoxyuridine is treated with bromine or a bromine-containing compound in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bromodeoxyuridine undergoes various chemical reactions, including substitution reactions, where the bromine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted deoxyuridine derivatives .

Scientific Research Applications

Bromodeoxyuridine has a wide range of applications in scientific research:

Mechanism of Action

Bromodeoxyuridine is phosphorylated by cells to form bromodeoxyuridine triphosphate (BrdUTP). This precursor is then incorporated into newly synthesized DNA during the S phase, replacing deoxythymidine triphosphate (dTTP). The incorporation of bromodeoxyuridine into DNA can be detected using antibodies specific for bromodeoxyuridine, coupled with a fluorophore or an enzyme . This allows researchers to visualize and quantify cell proliferation .

Comparison with Similar Compounds

Bromodeoxyuridine is similar to other thymidine analogues, such as:

Uniqueness: Bromodeoxyuridine is unique in its ability to be incorporated into DNA and serve as a marker for cell proliferation. Its use as a radiosensitizer and its application in various diagnostic assays further distinguish it from other thymidine analogues .

Properties

Molecular Formula

C9H11BrN2O5

Molecular Weight

307.10 g/mol

IUPAC Name

5-bromo-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H11BrN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)

InChI Key

WOVKYSAHUYNSMH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)O

Origin of Product

United States

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